molecular formula C20H15N3O3S B3544827 5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole

5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole

Cat. No.: B3544827
M. Wt: 377.4 g/mol
InChI Key: MWMYDSXXILQQCH-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxy group, a nitrophenyl group, a phenyl group, and a thienyl group attached to the imidazole ring

Properties

IUPAC Name

5-(2-methoxy-5-nitrophenyl)-4-phenyl-2-thiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-26-16-10-9-14(23(24)25)12-15(16)19-18(13-6-3-2-4-7-13)21-20(22-19)17-8-5-11-27-17/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMYDSXXILQQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of an appropriate catalyst to form the intermediate compound. This intermediate is then reacted with phenylhydrazine and an acid catalyst to form the final imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an appropriate solvent.

Major Products

    Oxidation: Formation of nitro-oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the imidazole ring can interact with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrophenyl derivatives: Compounds with similar nitrophenyl and methoxy groups.

    Phenylimidazole derivatives: Compounds with similar imidazole and phenyl groups.

    Thienylimidazole derivatives: Compounds with similar thienyl and imidazole groups.

Uniqueness

5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and thienyl groups attached to the imidazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole

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